molecular formula C10H18N2O3 B1251303 (4R,5R)-dethiobiotin

(4R,5R)-dethiobiotin

Cat. No. B1251303
M. Wt: 214.26 g/mol
InChI Key: AUTOLBMXDDTRRT-HTQZYQBOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4R,5R)-dethiobiotin is a dethiobiotin.

Scientific Research Applications

Enzymatic Reactions and Biochemical Pathways

  • Biotin Synthase Activity : Biotin synthase (BioB) from Escherichia coli catalyzes the insertion of a sulfur atom between the C6 and C9 carbons of dethiobiotin. This process does not require dethiobiotin and involves the reduction and cleavage of S-adenosylmethionine (AdoMet), generating methionine and a reactive 5′-deoxyadenosyl radical (Ollagnier-de Choudens et al., 2002).

  • Biotin Synthesis from 7,8-Diaminopelargonic Acid : In Escherichia coli bioA mutants, dethiobiotin synthesis from 7,8-diaminopelargonic acid was demonstrated. This synthesis requires bicarbonate, ATP, and Mg2+, as well as 7,8-diaminopelargonic acid (Eisenberg & Krell, 1969).

Structural and Chemical Analysis

  • Structural Characteristics of DTBS : Helicobacter pylori dethiobiotin synthetase (DTBS) shows unique characteristics compared to other DTBS proteins, especially in nucleotide recognition. This makes it a potential target for H. pylori-specific inhibitors in the biotin synthesis pathway (Porebski et al., 2012).

  • Synthesis of Biotinylated and Dethiobiotinylated Insulins : Studies on the proton spectrum of dethiobiotin, prepared from d-biotin, revealed it as a mixture of two stereoisomers, providing insights into the structural properties of dethiobiotin (Hofmann et al., 1984).

Mechanistic Insights and Metabolic Studies

  • Role of Fe-S Clusters in Biotin Synthase : Research has shown that the [2Fe-2S] cluster in recombinant Escherichia coli biotin synthase plays a crucial role in the conversion of dethiobiotin into biotin. This involves the insertion of a sulfur atom in an S-adenosylmethionine (SAM)-dependent reaction (Jameson et al., 2004).

  • Metabolism in Microorganisms : Studies on Aspergillus niger revealed the metabolism of dethiobiotin, highlighting its conversion products and suggesting a stepwise β-oxidation of the dethiobiotin side chain (Li et al., 1968).

properties

Product Name

(4R,5R)-dethiobiotin

Molecular Formula

C10H18N2O3

Molecular Weight

214.26 g/mol

IUPAC Name

6-[(4R,5R)-5-methyl-2-oxoimidazolidin-4-yl]hexanoic acid

InChI

InChI=1S/C10H18N2O3/c1-7-8(12-10(15)11-7)5-3-2-4-6-9(13)14/h7-8H,2-6H2,1H3,(H,13,14)(H2,11,12,15)/t7-,8-/m1/s1

InChI Key

AUTOLBMXDDTRRT-HTQZYQBOSA-N

Isomeric SMILES

C[C@@H]1[C@H](NC(=O)N1)CCCCCC(=O)O

SMILES

CC1C(NC(=O)N1)CCCCCC(=O)O

Canonical SMILES

CC1C(NC(=O)N1)CCCCCC(=O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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